molecular formula C21H19N3O4 B2487007 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428349-79-4

2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

货号: B2487007
CAS 编号: 1428349-79-4
分子量: 377.4
InChI 键: RUNPHDZGXRYUEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic chemical reagent designed for research purposes. This compound features a pyridazinone core, a structural motif present in compounds with a broad spectrum of documented biological activities, including anti-oxidant, anti-bacterial, anti-fungal, and anti-cancer properties . The molecular structure also incorporates an N-arylacetamide group, which is of significant importance as an intermediate in organic chemistry and medicinal chemistry research . The integrated phenoxyacetamide linker in this compound may be explored for its potential in modulating biological activity and physicochemical properties. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is intended for laboratory research by qualified professionals only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

2-(4-acetylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)28-13-20(26)22-18-6-4-3-5-17(18)19-11-12-21(27)24(2)23-19/h3-12H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNPHDZGXRYUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3C_{20}H_{22}N_2O_3, and its structure features a phenoxy group, an acetamide linkage, and a pyridazinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticonvulsant Activity

Research indicates that related compounds with similar structures have demonstrated anticonvulsant properties. For instance, studies on N-phenyl derivatives have shown efficacy in animal models for epilepsy using standard screening methods like the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These compounds exhibited protective effects against seizures, suggesting that modifications in the chemical structure can enhance anticonvulsant activity .

Cytotoxicity and Anticancer Activity

Preliminary studies on related phenoxy-acetamide compounds have indicated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The mechanism of action appears to involve the induction of apoptosis, which is crucial for developing anticancer therapies. The ability of these compounds to inhibit cell proliferation and induce cell death in cancer cells has been documented .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Voltage-Sensitive Sodium Channels : Similar compounds have shown binding affinity to sodium channels, which play a critical role in neuronal excitability and seizure propagation.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is often mediated through the mitochondrial pathway, involving caspase activation and mitochondrial membrane potential disruption.

Study 1: Anticonvulsant Screening

In a study evaluating the anticonvulsant activity of various N-phenyl derivatives, it was found that certain modifications significantly enhanced efficacy in the MES model. Compounds with higher lipophilicity showed delayed onset but prolonged action, indicating a potential for developing long-lasting anticonvulsants .

Study 2: Cytotoxicity Assessment

A series of phenoxy-N-arylacetamides were synthesized and tested against MCF7 cells. Results indicated that specific structural features were essential for cytotoxicity, with some derivatives demonstrating IC50 values in the low micromolar range. These findings support further investigation into structure-activity relationships (SAR) to optimize anticancer properties .

Data Summary Table

Activity TypeCompound StructureModel UsedKey Findings
AnticonvulsantN-phenyl derivativesMES TestEffective at doses of 100 mg/kg; delayed onset
CytotoxicityPhenoxy-N-arylacetamidesMCF7 Cell LineInduced apoptosis; IC50 values < 10 µM

相似化合物的比较

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the provided evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features Potential Applications
2-(4-Acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide (Target) ~C₂₁H₂₀N₃O₄* ~378.4 Acetylphenoxy, acetamide, dihydropyridazin Phenyl-dihydropyridazin core; acetyl substituent enhances polarity Enzyme inhibition, kinase targeting
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... (, Compound m) C₃₄H₄₀N₄O₅ 608.71 Dimethylphenoxy, tetrahydropyrimidinone Hexan backbone with stereocenters; hydroxy and diphenyl groups Antibacterial/antiviral (stereochemistry-dependent)
N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () C₂₅H₂₆N₆O₃S 490.58 Triazolyl-sulfanyl, dihydropyridazinyl Triazole ring; sulfur linkage; ethyl and phenyl substituents Protease inhibition, metabolic stability

*Hypothetical formula based on structural decomposition.

Key Observations:

Core Heterocycles: The target compound’s dihydropyridazin ring differs from tetrahydropyrimidinone in ’s compound, which may alter hydrogen-bonding capacity and target selectivity .

Substituent Effects: The acetylphenoxy group in the target compound increases polarity compared to dimethylphenoxy in , possibly enhancing solubility but reducing membrane permeability . ’s sulfanyl group introduces a nucleophilic site, which could facilitate covalent binding to enzymes or influence redox properties .

Stereochemistry: ’s compounds (m, n, o) are stereoisomers with multiple chiral centers, highlighting the critical role of stereochemistry in biological activity.

Molecular Size and Bioavailability :

  • ’s compound has a higher molar mass (608.71 g/mol) due to its extended hexan backbone and diphenyl groups, which may limit blood-brain barrier penetration compared to the smaller target compound (~378.4 g/mol) .

Pharmacological Implications

  • Dihydropyridazin Derivatives : Both the target compound and ’s analog share this motif, which is associated with kinase inhibition in literature. The acetyl group in the target may improve binding affinity to hydrophobic enzyme pockets compared to ’s triazole-sulfanyl system .
  • Stereochemical Complexity : ’s compounds underscore the importance of enantiomeric purity; for example, the (R)- and (S)-configurations in their acetamide chains could lead to divergent biological outcomes .

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions for aryl ether formation (e.g., using K₂CO₃ in DMF) .
  • Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages .
  • Reductive amination or coupling for pyridazinone ring functionalization .

Optimization strategies:

  • Use statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, solvent polarity, stoichiometry) and minimize trial-and-error approaches .
  • Monitor reaction progress via TLC/HPLC to ensure intermediate purity .
  • Employ protective groups for regioselective modifications, particularly in multi-aryl systems .

Advanced: How can computational chemistry enhance reaction design and mechanistic understanding for this compound?

Answer:

  • Reaction path prediction: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for pyridazinone ring formation .
  • Machine learning (ML): Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives .
  • In silico screening: Dock intermediates into target protein structures (e.g., kinases) to prioritize syntheses of analogs with predicted bioactivity .

Validation: Cross-reference computational predictions with experimental data (e.g., NMR kinetics, yield trends) to refine algorithms .

Basic: Which analytical techniques are most robust for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aryl ether, acetamide, and pyridazinone moieties .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and detect trace impurities .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O) and amide (N-H) functional groups .

Best practices:

  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
  • Combine HPLC with UV-Vis detection for purity assessment, especially for photolabile intermediates .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardize assays: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, solvent controls) .
  • Dose-response analysis: Use Hill plots to compare IC₅₀ values and validate potency discrepancies .
  • Metabolic stability testing: Assess compound degradation in different media (e.g., liver microsomes) to explain variability in in vivo vs. in vitro results .

Data reconciliation: Apply meta-analysis tools to aggregate findings and identify outliers due to experimental artifacts .

Basic: What strategies are effective for scaling up synthesis from lab to pilot scale?

Answer:

  • Solvent selection: Replace DMF with greener solvents (e.g., acetonitrile) to simplify downstream purification .
  • Catalyst immobilization: Use heterogeneous catalysts (e.g., polymer-supported reagents) to enhance recyclability and reduce costs .
  • Process intensification: Implement flow chemistry for exothermic steps (e.g., acylations) to improve safety and yield .

Quality control: Use PAT (Process Analytical Technology) for real-time monitoring of critical parameters (pH, temperature) during scale-up .

Advanced: How can researchers elucidate the metabolic pathways and toxicity profiles of this compound?

Answer:

  • In vitro metabolism: Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .
  • Reactive intermediate trapping: Use glutathione or cyanide to capture electrophilic metabolites indicative of hepatotoxicity .
  • Toxicogenomics: Profile gene expression changes in liver models (e.g., HepG2) to identify off-target effects .

Validation: Cross-correlate findings with in vivo rodent studies, prioritizing analogs with favorable ADME profiles .

Basic: What are the key considerations for designing stable formulations of this compound in preclinical studies?

Answer:

  • Solubility enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrins for parenteral formulations .
  • Light and temperature stability: Store lyophilized powders at -20°C and protect from UV exposure to prevent degradation .
  • Excipient compatibility: Screen surfactants (e.g., Poloxamer 188) to avoid aggregation in aqueous media .

Advanced: How can structure-activity relationship (SAR) studies guide the development of novel analogs?

Answer:

  • Bioisosteric replacement: Substitute the acetylphenoxy group with trifluoromethyl or sulfonamide moieties to modulate bioavailability .
  • Ring variation: Explore pyridazinone analogs with fused thiazole or triazole rings to enhance target binding .
  • Pharmacophore mapping: Align active analogs in 3D space to identify critical hydrogen-bonding and hydrophobic interactions .

Validation: Synthesize a focused library of 10–20 derivatives and test against a panel of disease-relevant targets (e.g., kinases, GPCRs) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。